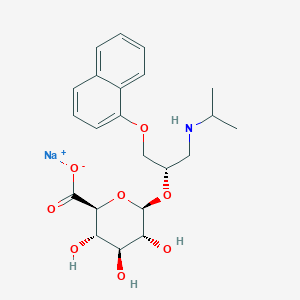

(S)-Propranolol beta-D-Glucuronide Sodium Salt

Descripción general

Descripción

(S)-Propranolol beta-D-Glucuronide Sodium Salt is a glucuronide conjugate of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed by the glucuronidation of propranolol, which enhances its solubility and facilitates its excretion from the body. Propranolol is widely used in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Propranolol beta-D-Glucuronide Sodium Salt involves the glucuronidation of propranolol. This reaction typically requires the presence of a glucuronidation enzyme, such as UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to propranolol. The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through biocatalysis using recombinant enzymes. This method involves the use of genetically engineered microorganisms that express the glucuronidation enzyme. The process is scalable and can be optimized for high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Propranolol beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

(S)-Propranolol beta-D-Glucuronide Sodium Salt has several scientific research applications:

Chemistry: It is used as a model compound to study glucuronidation reactions and the metabolism of beta-blockers.

Biology: The compound is used in studies investigating the role of glucuronidation in drug metabolism and excretion.

Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of propranolol and its metabolites.

Industry: It is used in the development of analytical methods for the detection and quantification of propranolol metabolites in biological samples.

Mecanismo De Acción

The mechanism of action of (S)-Propranolol beta-D-Glucuronide Sodium Salt involves its interaction with beta-adrenergic receptors. Propranolol, the parent compound, is a non-selective beta-blocker that inhibits the action of catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The glucuronide conjugate enhances the solubility and excretion of propranolol, facilitating its removal from the body.

Comparación Con Compuestos Similares

Similar Compounds

Propranolol: The parent compound, a non-selective beta-blocker.

Bisphenol A Bis-(beta-D-glucuronide) Sodium Salt: Another glucuronide conjugate used in research.

Estradiol 17-(beta-D-Glucuronide) Sodium Salt: A glucuronide conjugate of estradiol used in studies of estrogen metabolism.

Uniqueness

(S)-Propranolol beta-D-Glucuronide Sodium Salt is unique due to its specific role in the metabolism and excretion of propranolol. Its formation enhances the solubility of propranolol, facilitating its excretion and reducing its half-life in the body. This property is particularly important in the context of drug metabolism and pharmacokinetics.

Actividad Biológica

(S)-Propranolol beta-D-Glucuronide Sodium Salt is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used in clinical settings. This compound plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of propranolol and its therapeutic applications. This article explores the biological activity of (S)-Propranolol beta-D-Glucuronide, focusing on its mechanisms, pharmacological effects, and relevant research findings.

- Molecular Formula: C22H28NNaO8

- Molecular Weight: 457.45 g/mol

- Solubility: Soluble in methanol

- SMILES Notation: OC@@HC@@HO[C@H]1OC(CNC(C)C)COC2=CC=CC3=CC=CC=C32

(S)-Propranolol beta-D-Glucuronide is formed through the glucuronidation of propranolol by UDP-glucuronosyltransferase (UGT) isoforms such as UGT1A7, UGT1A9, UGT1A10, and UGT2A1 . This metabolic conversion enhances the solubility and excretion of propranolol, facilitating its clearance from the body. The primary mechanism involves inhibiting catecholamines' action on beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.

Biological Activity

- Pharmacokinetics:

- Therapeutic Applications:

- Case Studies:

Comparative Biological Activity

The following table summarizes the pharmacokinetic parameters of (S)-propranolol glucuronide compared to its R-enantiomer:

| Glucuronide | Elimination Rate Constant (h) | Half-Life (h) | (h) | Cumulative Excretion (mmol) |

|---|---|---|---|---|

| S-(-)-Propranolol | 0.195 ± 0.04 | 3.56 ± 0.73 | 2.21 ± 0.45 | 5.65 ± 0.98 |

| R-(+)-Propranolol | 0.283 ± 0.06 | 2.45 ± 0.50 | 1.75 ± 0.33 | 2.95 ± 0.62 |

Research Findings

Recent studies emphasize the importance of glucuronidation in drug metabolism:

- In Vitro Studies: Research has demonstrated that glucuronidation significantly influences the pharmacokinetics of propranolol, affecting both efficacy and safety profiles .

- Clinical Implications: Understanding the formation and activity of (S)-propranolol beta-D-glucuronide is essential for optimizing dosing regimens and minimizing adverse effects associated with propranolol therapy.

Propiedades

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17-,18-,19+,20-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKYDLRSXKTYLZ-OGVLMCRDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NNaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858345 | |

| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87144-73-8 | |

| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.